![molecular formula C19H27NO4 B2851383 2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid CAS No. 1224046-91-6](/img/structure/B2851383.png)

2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

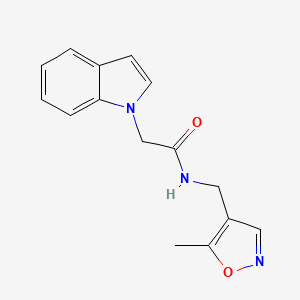

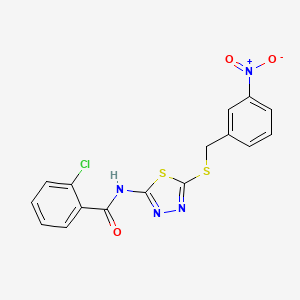

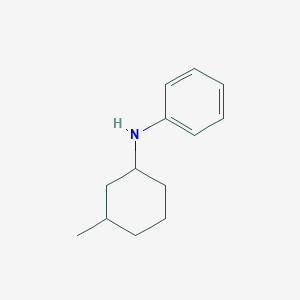

“2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid” is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Molecular Structure Analysis

The molecular structure of “this compound” includes a 4-aryl piperidine, which is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been involved in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions .Mécanisme D'action

Target of Action

Similar compounds have been used in the development ofPROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group , which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions . Removal of the Boc group can be accomplished with strong acids . This suggests that the compound might interact with its targets through the addition and removal of the Boc group.

Biochemical Pathways

Given its potential use in protac development, it may be involved in theubiquitin-proteasome system . This system is responsible for protein degradation in cells, and its manipulation allows for the selective degradation of disease-related proteins .

Pharmacokinetics

The compound’s molecular weight is333.4 g/mol , which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

If used in protac development, the result of its action would be thetargeted degradation of specific proteins .

Action Environment

Factors such as ph could potentially affect the addition and removal of the boc group

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid in lab experiments is its unique chemical structure, which makes it suitable for the synthesis of various bioactive molecules. Additionally, this compound has been reported to exhibit inhibitory activity against certain enzymes, making it a potential candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Orientations Futures

There are several future directions for the research and development of 2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid. One possible direction is the investigation of its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease. Additionally, this compound could be used as a building block for the synthesis of novel bioactive molecules with potential therapeutic applications. Another future direction is the investigation of the structure-activity relationship of this compound and its derivatives to identify more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Finally, the development of more efficient and scalable synthesis methods for this compound could facilitate its use in various scientific research applications.

Méthodes De Synthèse

The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid involves the reaction of piperidine with tert-butyl 4-formylbenzoate in the presence of a strong base such as sodium hydride. The reaction results in the formation of the intermediate compound, which is then treated with acetic anhydride to obtain the final product. The synthesis of this compound is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Applications De Recherche Scientifique

2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid has potential applications in various scientific research fields, including drug discovery, medicinal chemistry, and biotechnology. This compound has been reported to exhibit inhibitory activity against certain enzymes, making it a potential candidate for drug development. Additionally, this compound has been used as a building block for the synthesis of various bioactive molecules, including peptides and peptidomimetics.

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-(4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-14-5-7-15(8-6-14)19(13-16(21)22)9-11-20(12-10-19)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAPSVSQRSLRAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride](/img/structure/B2851300.png)

![4-{[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2851306.png)

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid](/img/structure/B2851307.png)

![3-Tert-butyl-7,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2851310.png)

![4-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2851313.png)

![2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2851315.png)

![[4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B2851318.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2851319.png)

![5-benzyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2851320.png)

![N-(4-fluorophenyl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2851322.png)

![2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2851323.png)